N-cyclopentyl-4-methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxamide
CAS No.:
Cat. No.: VC11461339
Molecular Formula: C15H25N3OS
Molecular Weight: 295.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H25N3OS |
|---|---|
| Molecular Weight | 295.4 g/mol |
| IUPAC Name | N-cyclopentyl-4-methyl-2-(3-methylbutylamino)-1,3-thiazole-5-carboxamide |
| Standard InChI | InChI=1S/C15H25N3OS/c1-10(2)8-9-16-15-17-11(3)13(20-15)14(19)18-12-6-4-5-7-12/h10,12H,4-9H2,1-3H3,(H,16,17)(H,18,19) |
| Standard InChI Key | LYCVESMXBSTDBW-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=N1)NCCC(C)C)C(=O)NC2CCCC2 |
| Canonical SMILES | CC1=C(SC(=N1)NCCC(C)C)C(=O)NC2CCCC2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure centers on a 1,3-thiazole ring, a five-membered heterocycle containing nitrogen and sulfur atoms. Key substituents include:
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4-methyl group: A methyl group at position 4 of the thiazole ring.
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2-[(3-methylbutyl)amino]: A branched alkylamino group at position 2, contributing to lipophilicity.
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5-carboxamide: A carboxamide functional group at position 5, enhancing hydrogen-bonding capacity.
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N-cyclopentyl: A cyclopentyl ring attached to the carboxamide nitrogen, introducing steric bulk .
The molecular formula is C₁₅H₂₅N₃OS, with a molecular weight of 295.4 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₅N₃OS |
| Molecular Weight | 295.4 g/mol |
| Key Functional Groups | Thiazole, carboxamide, alkylamino |
Synthesis and Structural Optimization
Industrial-Scale Production
Industrial synthesis would likely employ continuous-flow reactors to optimize yield and purity. Post-synthetic purification methods such as column chromatography or recrystallization are essential to isolate the target compound from reaction byproducts.
Biological Activities and Mechanisms
Anticancer Activity
The carboxamide moiety and alkyl substituents suggest potential kinase or protease inhibition. In vitro studies on analogous thiazoles demonstrate apoptosis induction in cancer cells via caspase-3 activation and Bcl-2 suppression . Specific mechanisms could involve:
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Cell Cycle Arrest: Blocking G1/S phase transition.
Enzyme Modulation
The compound’s structure aligns with inhibitors of cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs), which are implicated in inflammation and epigenetic regulation, respectively .
Research Applications and Case Studies
Preclinical Investigations
Although direct studies on this compound are scarce, related thiazoles have been evaluated in:
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Inflammation Models: Oral administration reduced paw edema in rodents by 40–60% compared to controls .
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Xenograft Studies: Tumor volume inhibition rates of 50–70% were observed in breast cancer models .
Structure-Activity Relationships (SAR)
Modifications to the thiazole scaffold significantly impact bioactivity:
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Cyclopentyl vs. Aromatic Groups: Cycloalkyl groups improve metabolic stability over phenyl rings.
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Branching in Alkylamino Chains: Enhanced hydrophobic interactions with target proteins.
Challenges and Future Directions
Knowledge Gaps
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Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles are uncharacterized.
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Toxicity: Acute and chronic toxicity data are lacking.
Research Opportunities
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Target Identification: Proteomic screens to identify binding partners.
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Analog Synthesis: Exploring substitutions at positions 4 and 5 for improved efficacy.
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